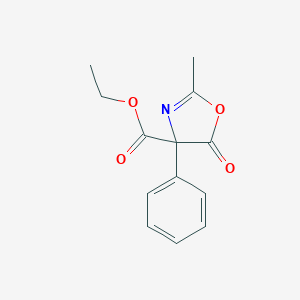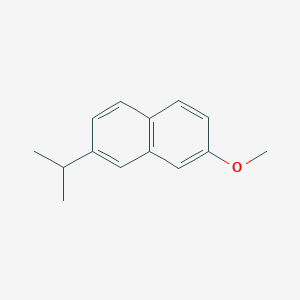
2-Isopropyl-7-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-7-methoxynaphthalene, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume and cosmetics industry. It is a colorless or pale yellow liquid with a musky odor that resembles the natural musk secreted by the musk deer. In recent years, there has been a growing interest in the scientific research application of musk ketone due to its unique chemical properties and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-7-methoxynaphthalene ketone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with the adenosine A2A receptor, which is involved in the regulation of inflammation and pain. Additionally, 2-Isopropyl-7-methoxynaphthalene ketone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Efectos Bioquímicos Y Fisiológicos
Musk ketone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 2-Isopropyl-7-methoxynaphthalene ketone has been shown to reduce inflammation and pain in animal models of arthritis and asthma. It has also been found to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Musk ketone has several advantages as a research tool. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, its unique chemical properties make it a useful tool for studying various biological processes, including inflammation, pain, and neuroprotection. However, 2-Isopropyl-7-methoxynaphthalene ketone also has some limitations. It has a strong 2-Isopropyl-7-methoxynaphthaleney odor, which can interfere with some experiments. Additionally, it has been shown to have some cytotoxic effects at high concentrations, which may limit its use in some applications.
Direcciones Futuras
There are several potential future directions for research on 2-Isopropyl-7-methoxynaphthalene ketone. One area of interest is the development of new antimicrobial agents based on 2-Isopropyl-7-methoxynaphthalene ketone. Additionally, there is growing interest in the use of 2-Isopropyl-7-methoxynaphthalene ketone as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of new anti-inflammatory and analgesic agents based on the chemical structure of 2-Isopropyl-7-methoxynaphthalene ketone.
Conclusion
In conclusion, 2-Isopropyl-7-methoxynaphthalene ketone is a synthetic fragrance compound with a wide range of scientific research applications. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and analgesic effects. While 2-Isopropyl-7-methoxynaphthalene ketone has several advantages as a research tool, it also has some limitations. However, there is potential for the development of new therapeutic agents based on the chemical structure of 2-Isopropyl-7-methoxynaphthalene ketone.
Métodos De Síntesis
The synthesis of 2-Isopropyl-7-methoxynaphthalene ketone involves the reaction of 2-naphthol with isopropyl alcohol in the presence of sulfuric acid and subsequent methylation with dimethyl sulfate. The reaction yields 2-isopropyl-7-methoxynaphthalene as a major product, which can be further purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Musk ketone has been extensively studied for its various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-Isopropyl-7-methoxynaphthalene ketone has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
Número CAS |
189366-72-1 |
|---|---|
Nombre del producto |
2-Isopropyl-7-methoxynaphthalene |
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-methoxy-7-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-10(2)12-5-4-11-6-7-14(15-3)9-13(11)8-12/h4-10H,1-3H3 |
Clave InChI |
VDFYPHWZMBKUJY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC |
Sinónimos |
Naphthalene, 2-methoxy-7-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



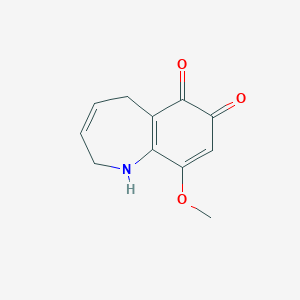
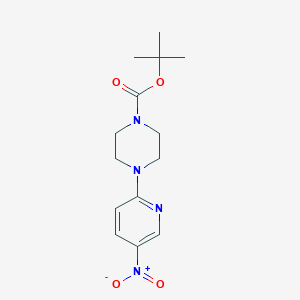
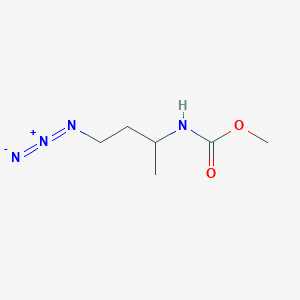
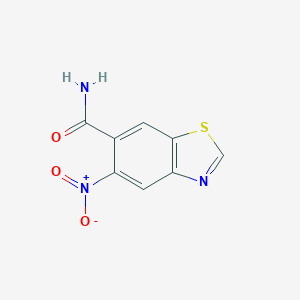
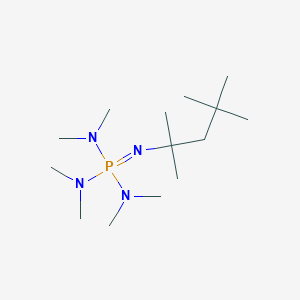
![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
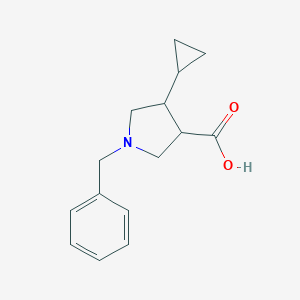
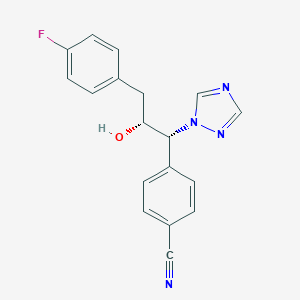
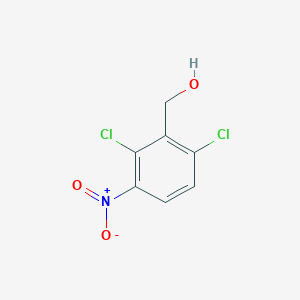
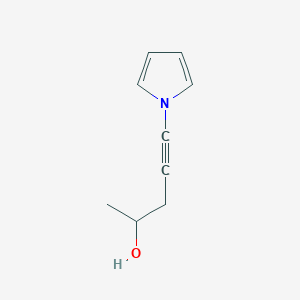
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)
